N-(4'-Methyl-1,1'-biphenyl-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamino-4’-methylbiphenyl is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is a solid at room temperature, typically appearing as an off-white to white solid . This compound is primarily used in laboratory settings for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-4’-methylbiphenyl can be achieved through various methods. One common approach involves the coupling of non-active o-chlorobenzonitrile with p-chlorotoluene in toluene-tetrahydrofuran mixed solvents over transition-metal catalysts . Another method involves the Grignard reaction of p-chlorotoluene with magnesium powder, followed by coupling with chlorobenzonitrile under the catalytic effect of a nickel-manganese composite catalyst .
Industrial Production Methods: For industrial production, the process typically involves the use of recyclable mixed solvents and efficient catalysts to enhance reaction selectivity and activity. The use of Ni(II) or Mn(II) catalysts is common due to their cost-effectiveness and ease of recovery .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamino-4’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and alkyl halides (e.g., CH3Cl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated biphenyls.
Scientific Research Applications
2-Acetamino-4’-methylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamino-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
2-Acetamino-3’-methylbiphenyl: This compound has a similar structure but differs in the position of the methyl group.
2-Cyano-4’-methylbiphenyl: This compound contains a cyano group instead of an acetamino group.
Uniqueness: 2-Acetamino-4’-methylbiphenyl is unique due to its specific functional groups and their positions on the biphenyl structure. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)14-5-3-4-6-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
InChI Key |
JAMLTLDFUMEUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.